molecular formula C19H22N2O3 B8710155 3-[2-(4-Tert-butylphenoxy)acetamido]benzamide

3-[2-(4-Tert-butylphenoxy)acetamido]benzamide

Cat. No. B8710155
M. Wt: 326.4 g/mol
InChI Key: AKLFMDKDRJKCOP-UHFFFAOYSA-N
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Patent
US08394799B2

Procedure details

To a solution of (4-tert-butyl-phenoxy)acetic acid (125 mg, 0.6 mmol), 3-amino benzamide (163.5 mg, 1.2 mmol), HOBT (162 mg, 1.2 mmol) and DIPEA (155 mg, 1.2 mmol) in DMF (6 ml) was added EDC (230.05 mg, 1.2 mmol) at room temperature and the resulting mixture was stirred until reaction completion as indicated by TLC. Reaction mixture was poured onto ice cold water, diluted with a mix of MeOH:MC (10%), separated organic layer and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over anhydrous MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8) to afford of 3-[2-(4-tert-butyl-phenoxy)-acetylamino]-benzamide as a colorless solid (168 mg, 85.75% yield).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
163.5 mg
Type
reactant
Reaction Step One
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
230.05 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:15]=[CH:14][C:8]([O:9][CH2:10][C:11]([OH:13])=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=1)[C:20]([NH2:22])=[O:21].C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.C(Cl)CCl>CN(C=O)C.CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:9][CH2:10][C:11]([NH:16][C:17]2[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=2)[C:20]([NH2:22])=[O:21])=[O:13])=[CH:14][CH:15]=1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(OCC(=O)O)C=C1
Name
Quantity
163.5 mg
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1
Name
Quantity
162 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
155 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
230.05 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred until reaction completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice cold water
ADDITION
Type
ADDITION
Details
diluted with
CUSTOM
Type
CUSTOM
Details
MC (10%), separated organic layer
WASH
Type
WASH
Details
sequentially washed with aqueous sodium bicarbonate, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
The solvent was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude solid, which
CUSTOM
Type
CUSTOM
Details
was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(OCC(=O)NC=2C=C(C(=O)N)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: PERCENTYIELD 85.75%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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